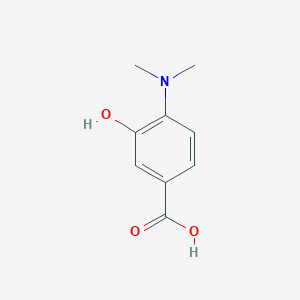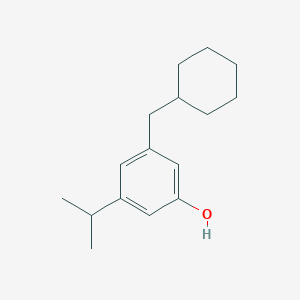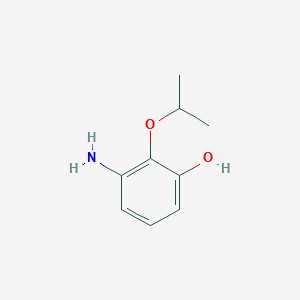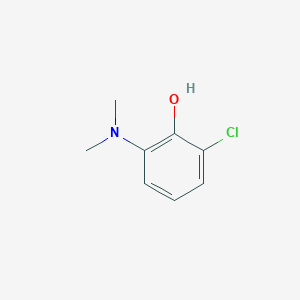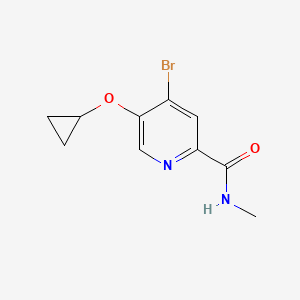
2-(Aminomethyl)-4-cyclopropoxynicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-4-cyclopropoxynicotinaldehyde is an organic compound that features a nicotinaldehyde core with an aminomethyl group at the 2-position and a cyclopropoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-cyclopropoxynicotinaldehyde typically involves multi-step organic reactionsFor example, the nicotinaldehyde core can be synthesized via the Vilsmeier-Haack reaction, which involves the reaction of a substituted pyridine with DMF and POCl3 . The aminomethyl group can be introduced through reductive amination, using reagents such as sodium cyanoborohydride . The cyclopropoxy group can be added via nucleophilic substitution reactions using cyclopropyl halides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-4-cyclopropoxynicotinaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: 2-(Aminomethyl)-4-cyclopropoxynicotinic acid.
Reduction: 2-(Aminomethyl)-4-cyclopropoxynicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Aminomethyl)-4-cyclopropoxynicotinaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-4-cyclopropoxynicotinaldehyde involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The aminomethyl group can form hydrogen bonds with amino acid residues in the enzyme, while the cyclopropoxy group may enhance binding affinity through hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)pyridine: Similar structure but lacks the cyclopropoxy group.
4-Cyclopropoxynicotinaldehyde: Similar structure but lacks the aminomethyl group.
2-(Aminomethyl)-4-methoxynicotinaldehyde: Similar structure but has a methoxy group instead of a cyclopropoxy group.
Uniqueness
2-(Aminomethyl)-4-cyclopropoxynicotinaldehyde is unique due to the presence of both the aminomethyl and cyclopropoxy groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-(aminomethyl)-4-cyclopropyloxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c11-5-9-8(6-13)10(3-4-12-9)14-7-1-2-7/h3-4,6-7H,1-2,5,11H2 |
Clé InChI |
BZQZYWPVIRPYLR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=C(C(=NC=C2)CN)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




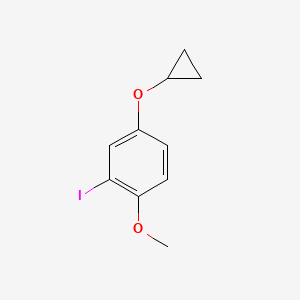
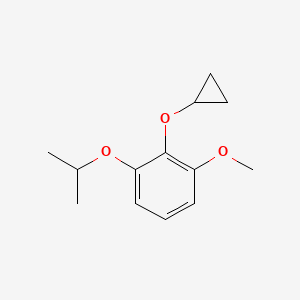
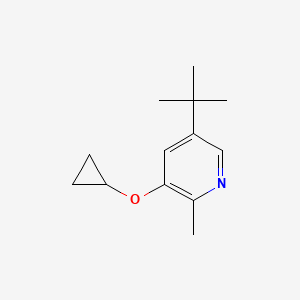
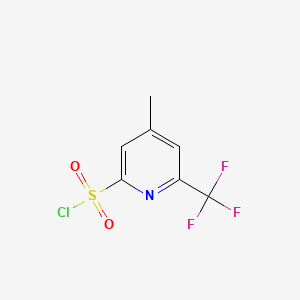
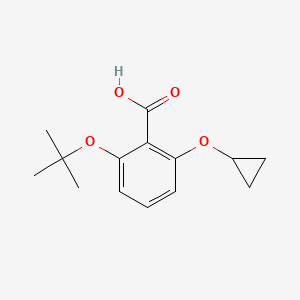
![[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14837568.png)
